
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClF2NO and its molecular weight is 229.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- Amino Acid Construction : The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, using a process that introduces amine functionality into the cyclohexane ring, is a foundational step for constructing amino acids used in constrained ring analogs (Mayer & Joullié, 1994).
- Nucleophilic Substitution and Elimination-Addition Mechanisms : The study of cyclohexenyl iodonium salts highlights the role of elimination-addition mechanisms with cyclohexyne intermediates, which can be relevant for reactions involving similar cyclohexane derivatives (Fujita et al., 2004).
- N-Phenylation Reactions : Research on the condensation of 1,4-cyclohexanediones with secondary aromatic amines, exploring the N-phenylation process, provides insights into reactions that could be analogous for related cyclohexane compounds (Haga, Iwaya, & Kaneko, 1986).
Catalytic and Polymer Applications
- Catalyst-Free Reactions : A study on catalyst-free domino reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine demonstrates applications in synthesizing furan derivatives, potentially applicable to similar compounds (Zhao et al., 2020).
- Silicon-Containing Cyclohexane Derivatives : The synthesis of 4-silacyclohexan-1-ones and related amines reveals the potential for using silicon-protecting groups in creating versatile building blocks for synthesis, which may be adaptable for related cyclohexane amines (Fischer, Burschka, & Tacke, 2014).
- Transfer Hydrogenation : Studies on Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes offer insights into reactions that could be relevant for cyclohexane amine derivatives (Chatterjee & Oestreich, 2016).
Analytical Chemistry and Materials Science
- Fluorination of Hydroxy Substituted Molecules : Research on the role of reagent structure in fluorinating hydroxy-substituted organic molecules can inform studies involving similar cyclohexane amine compounds (Zupan, Iskra, & Stavber, 1995).
- Photolysis of Diazirines : A study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of different solvents, including cyclohexane, provides insights into the potential photoreactive properties of related cyclohexane amines (Platz et al., 1991).
- Functionalized Polyfluorene Derivatives : The study of polyfluorene derivatives with primary amine groups explores their photophysical properties and self-assembly behaviors, which could be extrapolated to similar cyclohexane-based materials (Guo et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRUYTXRLNWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
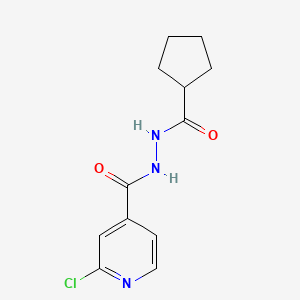
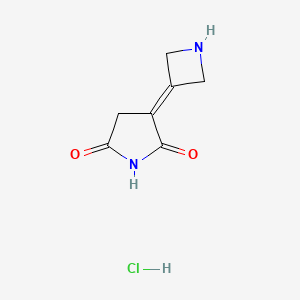
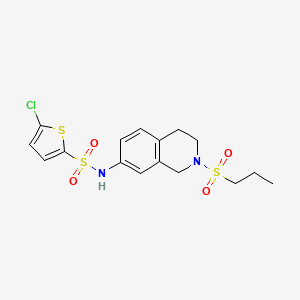
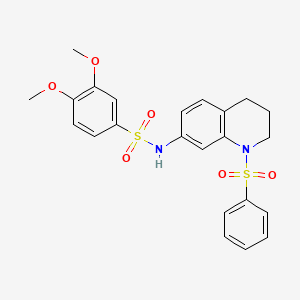
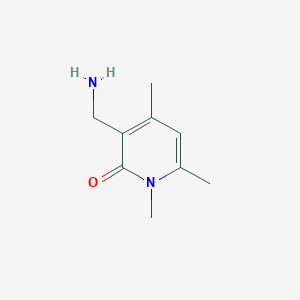
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)

![1,3,4,9-tetramethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3006514.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B3006515.png)
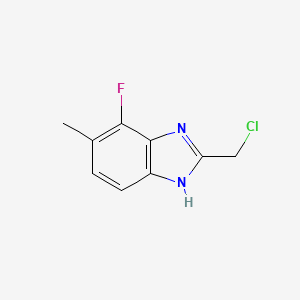

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B3006524.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3006525.png)
